Cas no 20849-87-0 (Thiophene, 2-(2-propenyl)-)
Thiophene, 2-(2-propenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Thiophene, 2-(2-propenyl)-
- 2-(2-propen-1-yl)Thiophene
- 2-(2-propenyl)thiophene
- 2-Allyithiophene
- CAJILKYXPOWWBF-UHFFFAOYSA-N
- 3-(2-Thienyl)-1-propene
- DA-28564
- Thiophene, 2-(2-propen-1-yl)-
- 2-prop-2-enylthiophene
- 2-(PROP-2-EN-1-YL)THIOPHENE
- allylthiophene
- SCHEMBL29660
- DTXSID60349008
- InChI=1/C7H8S/c1-2-4-7-5-3-6-8-7/h2-3,5-6H,1,4H
- 20849-87-0
- 2-allylthiophene
- AKOS006285636
-
- MDL: MFCD07775151
- Inchi: 1S/C7H8S/c1-2-4-7-5-3-6-8-7/h2-3,5-6H,1,4H2
- InChI Key: CAJILKYXPOWWBF-UHFFFAOYSA-N
- SMILES: S1C=CC=C1CC=C
Computed Properties
- Exact Mass: 124.03474
- Monoisotopic Mass: 124.03467143g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 78.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 28.2Ų
Experimental Properties
- PSA: 0
Thiophene, 2-(2-propenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB427515-1 g |
3-(2-Thienyl)-1-propene |
20849-87-0 | 1g |
€340.20 | 2023-06-16 | ||
| abcr | AB427515-5 g |
3-(2-Thienyl)-1-propene |
20849-87-0 | 5g |
€783.00 | 2023-06-16 | ||
| eNovation Chemicals LLC | Y1053690-5g |
3-(2-Thienyl)-1-propene |
20849-87-0 | 95% | 5g |
$695 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1053690-10g |
3-(2-Thienyl)-1-propene |
20849-87-0 | 95% | 10g |
$985 | 2024-07-28 | |
| abcr | AB427515-1g |
3-(2-Thienyl)-1-propene, 95%; . |
20849-87-0 | 95% | 1g |
€1555.10 | 2025-04-20 | |
| abcr | AB427515-5g |
3-(2-Thienyl)-1-propene, 95%; . |
20849-87-0 | 95% | 5g |
€783.00 | 2023-09-04 | |
| abcr | AB427515-25g |
3-(2-Thienyl)-1-propene, 95%; . |
20849-87-0 | 95% | 25g |
€1611.20 | 2023-09-04 | |
| eNovation Chemicals LLC | Y1053690-10g |
3-(2-Thienyl)-1-propene |
20849-87-0 | 95% | 10g |
$985 | 2025-03-01 | |
| eNovation Chemicals LLC | Y1053690-5g |
3-(2-Thienyl)-1-propene |
20849-87-0 | 95% | 5g |
$695 | 2025-03-01 | |
| Ambeed | A447538-1g |
2-Allylthiophene |
20849-87-0 | 97% +(stabilized with TBC) | 1g |
$398.0 | 2024-07-28 |
Thiophene, 2-(2-propenyl)- Suppliers
Thiophene, 2-(2-propenyl)- Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on Thiophene, 2-(2-propenyl)-
Introduction to 2-(2-Propenyl)thiophene (CAS No. 20849-87-0)
2-(2-Propenyl)thiophene, with the CAS number 20849-87-0, is a versatile organic compound that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. This compound belongs to the class of thiophenes, which are five-membered heterocyclic compounds containing a sulfur atom. The presence of the propenyl group at the 2-position imparts unique chemical and physical properties, making it a valuable building block in various synthetic processes.
The chemical structure of 2-(2-Propenyl)thiophene consists of a thiophene ring with a propenyl group attached to the 2-position. This structure provides a balance between aromatic stability and reactivity, which is crucial for its applications in synthetic chemistry. The propenyl group can undergo various reactions, such as polymerization, addition, and substitution reactions, making it a versatile intermediate in the synthesis of more complex molecules.
In recent years, 2-(2-Propenyl)thiophene has been extensively studied for its potential applications in the development of new materials and pharmaceuticals. One of the key areas of research is its use as a monomer in the synthesis of conductive polymers. Conductive polymers have found applications in various fields, including electronics, energy storage, and biomedical devices. The ability of 2-(2-Propenyl)thiophene to form stable and conductive polymers through polymerization reactions has made it an attractive candidate for these applications.
Beyond material science, 2-(2-Propenyl)thiophene has also shown promise in pharmaceutical research. Thiophenes are known for their biological activities, including anti-inflammatory, antiviral, and anticancer properties. The presence of the propenyl group can influence the biological activity of thiophenes by altering their conformational flexibility and electronic properties. Recent studies have explored the use of 2-(2-Propenyl)thiophene-derived compounds as potential drug candidates for various diseases.
In the context of drug discovery, 2-(2-Propenyl)thiophene has been used as a scaffold for the design and synthesis of novel bioactive molecules. For example, researchers have synthesized derivatives of 2-(2-Propenyl)thiophene with enhanced pharmacological properties by introducing functional groups that improve solubility, stability, and target specificity. These derivatives have shown promising results in preclinical studies, demonstrating their potential as therapeutic agents.
The synthetic accessibility of 2-(2-Propenyl)thiophene is another factor contributing to its widespread use in research and development. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One common method involves the reaction of 2-bromothiophene with allyltributylstannane followed by palladium-catalyzed coupling reactions. This approach allows for the scalable production of high-purity 2-(2-Propenyl)thiophene, making it readily available for both academic and industrial applications.
In addition to its direct applications, 2-(2-Propenyl)thiophene serves as an important intermediate in the synthesis of other valuable compounds. For instance, it can be used as a starting material for the preparation of more complex thiophenes with specific functional groups or substituents. This versatility makes it an essential component in synthetic organic chemistry laboratories around the world.
The environmental impact of chemicals is an increasingly important consideration in their development and use. Research on the environmental fate and toxicity of 2-(2-Propenyl)thiophene is ongoing to ensure its safe handling and disposal. Preliminary studies suggest that this compound has low toxicity and minimal environmental impact when used under controlled conditions. However, continued monitoring and assessment are necessary to ensure its long-term safety.
In conclusion, 2-(2-Propenyl)thiophene (CAS No. 20849-87-0) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it an invaluable building block in synthetic chemistry, materials science, and pharmaceutical research. As ongoing research continues to uncover new properties and applications, the importance of this compound is likely to grow even further.
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